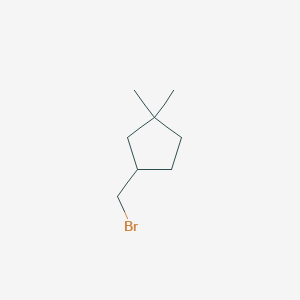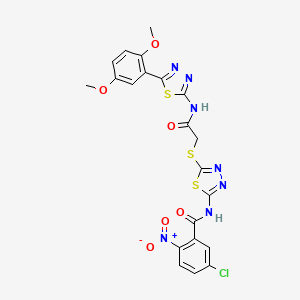![molecular formula C20H18FNO3 B3019456 3-(4-fluorophenyl)-9-propyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one CAS No. 1010935-15-5](/img/structure/B3019456.png)
3-(4-fluorophenyl)-9-propyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-fluorophenyl)-9-propyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one, also known as FPO, is a synthetic compound with potential applications in scientific research. This compound belongs to the class of oxazinones and is structurally related to the cannabinoid receptor agonist CP 55,940. FPO has been found to have potential therapeutic effects in several diseases, including cancer, inflammation, and neurodegenerative disorders.
Scientific Research Applications
- This compound has been investigated for its potential use in polymer photovoltaic devices. Researchers have synthesized derivatives like poly(3-hexylthiophene-alt-2,3-bis(4-fluorophenyl)thieno[3,4-b]pyrazine) to enhance solar cell efficiency . These materials exhibit promising charge transport properties and can contribute to more efficient organic solar cells.
- The compound (E)-3-(3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl) acrylaldehyde serves as a key intermediate in the synthesis of the anti-cholesterol drug fluvastatin . Understanding its reactivity and crystal structure is crucial for drug development.
- Computational studies have explored novel dyes containing ortho-fluorophenyl units, such as this compound, as organic photosensitizers for dye-sensitized solar cells. These investigations focus on their electronic properties and light absorption behavior .
Photovoltaic Applications
Anti-Cholesterol Drug Intermediates
Organic Photosensitizers
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. The compound is structurally similar to certain derivatives of benzoxazin-4-one , which have been found to exhibit a wide spectrum of medical and industrial applications . These include acting as an elastase inhibitor , anti-neoplastic agent, enzyme inhibitor , protease inhibitor, and fungicidal .
Mode of Action
Given its structural similarity to benzoxazin-4-one derivatives , it may interact with its targets in a similar manner. For instance, some benzoxazin-4-one derivatives have been found to inactivate chymotrypsin . The inactivation is stoichiometric and proceeds with significant rate constants .
Biochemical Pathways
Benzoxazin-4-one derivatives, to which this compound is structurally similar, have been found to impact a variety of biological activities . These include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. The compound’s molecular weight is 61262 , which may influence its bioavailability and pharmacokinetic profile.
Result of Action
Given its structural similarity to benzoxazin-4-one derivatives , it may have similar effects. For instance, some benzoxazin-4-one derivatives have been found to inactivate chymotrypsin , which could lead to significant changes at the molecular and cellular levels.
properties
IUPAC Name |
3-(4-fluorophenyl)-9-propyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FNO3/c1-2-9-22-10-16-18(25-12-22)8-7-15-19(23)17(11-24-20(15)16)13-3-5-14(21)6-4-13/h3-8,11H,2,9-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFHWZODNVBXXQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CC2=C(C=CC3=C2OC=C(C3=O)C4=CC=C(C=C4)F)OC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(3-methoxyphenyl)-3-[(3-methylbenzyl)thio][1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B3019378.png)
![5-fluoro-2-({1-[(oxan-4-yl)methyl]-1H-1,2,3,4-tetrazol-5-yl}methoxy)benzaldehyde](/img/structure/B3019381.png)

![Ethyl 2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate](/img/structure/B3019384.png)

![Ethyl 2-[[2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3019387.png)
![N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-5-phenylisoxazole-3-carboxamide](/img/structure/B3019388.png)
![6-Bromo-8-ethyl-2-methylimidazo[1,2-a]pyridine](/img/structure/B3019389.png)


![2-Chloro-N-propan-2-yl-N-[(2-pyridin-2-ylphenyl)methyl]propanamide](/img/structure/B3019393.png)
![2-chloro-N-{1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}pyridine-4-carboxamide](/img/structure/B3019394.png)
